molecular formula C10H9NOS B2595766 (3-(Thiazol-4-yl)phenyl)methanol CAS No. 1375097-86-1

(3-(Thiazol-4-yl)phenyl)methanol

Cat. No.: B2595766
CAS No.: 1375097-86-1
M. Wt: 191.25
InChI Key: JDJNBSZLICXTHX-UHFFFAOYSA-N
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Description

(3-(Thiazol-4-yl)phenyl)methanol is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole heterocycle linked to a benzyl alcohol group, a structure recognized as a privileged scaffold in the design of novel therapeutic agents . The thiazole ring is a common pharmacophore in FDA-approved drugs and natural products, valued for its ability to engage in diverse molecular interactions with biological targets . Researchers utilize (3-(Thiazol-4-yl)phenyl)methanol primarily as a critical synthetic intermediate. The hydroxymethyl group can be readily functionalized or used as a linker to conjugate the thiazole-containing moiety with other complex molecular structures, such as pyrazolines, pyrazoles, and other heterocyclic systems . This molecular hybridization strategy is a powerful tool in modern drug discovery, aiming to create new chemical entities with enhanced efficacy, the ability to overcome multi-drug resistance, and reduced toxicity . The synthesis of thiazole derivatives often employs phenacyl bromide precursors in Hantzsch-thiazole synthesis, and compounds like (3-(Thiazol-4-yl)phenyl)methanol serve as valuable precursors in such robust methodologies . Thiazole-based hybrids have demonstrated a broad spectrum of pharmacological potential in scientific studies, including anticancer, antibacterial, antifungal, antiviral, and antioxidant activities . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. It must not be used as a pharmaceutical ingredient, food additive, or in any household product. Proper safety data sheets should be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-thiazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNBSZLICXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375097-86-1
Record name [3-(1,3-thiazol-4-yl)phenyl]methanol
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Foundational & Exploratory

An In-depth Technical Guide to (3-(Thiazol-4-yl)phenyl)methanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This technical guide focuses on a specific thiazole-containing building block, (3-(Thiazol-4-yl)phenyl)methanol, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

(3-(Thiazol-4-yl)phenyl)methanol is a bifunctional molecule featuring a phenylmethanol core substituted with a thiazole ring at the meta-position. This arrangement provides a versatile platform for further chemical modifications.

The structural and identifying information for this compound is summarized below:

IdentifierValue
IUPAC Name [3-(1,3-Thiazol-4-yl)phenyl]methanol
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
CAS Number Not explicitly found for this specific isomer
PubChem CID 69085754[1]
Canonical SMILES C1=CC(=CC(=C1)C2=CSC=N2)CO
InChI Key JDJNBSZLICXTHX-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure of (3-(Thiazol-4-yl)phenyl)methanol.

G cluster_mol (3-(Thiazol-4-yl)phenyl)methanol mol 1 C 2 C 1->2 7 C 1->7 3 C 2->3 4 C 3->4 11 C 3->11 5 C 4->5 6 C 5->6 6->1 8 S 7->8 9 C 8->9 10 N 9->10 10->7 12 O 11->12 13 H 12->13

Caption: Chemical structure of (3-(Thiazol-4-yl)phenyl)methanol.

Physicochemical Properties

PropertyPredicted ValueNotes
XlogP 1.7[1]Indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (from the hydroxyl group)Can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen atoms)Can act as a hydrogen bond acceptor.
Polar Surface Area 49.8 ŲSuggests good potential for membrane permeability.

The presence of both a lipophilic phenyl ring and a polar thiazole and alcohol moiety suggests that this compound will exhibit moderate solubility in both organic solvents and, to a lesser extent, in aqueous solutions. The alcohol functional group provides a site for hydrogen bonding, which will influence its melting and boiling points, likely rendering it a solid at room temperature.

Synthesis of (3-(Thiazol-4-yl)phenyl)methanol

While a specific, detailed experimental protocol for the synthesis of (3-(Thiazol-4-yl)phenyl)methanol is not explicitly published, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of thiazole rings and the reduction of carboxylic acid derivatives. The renowned Hantzsch thiazole synthesis provides a reliable method for the construction of the core thiazole ring.[2]

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for (3-(Thiazol-4-yl)phenyl)methanol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Esterification of 3-Formylbenzoic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in subsequent steps.

  • Procedure:

    • Dissolve 3-formylbenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product, methyl 3-formylbenzoate, with an organic solvent.

    • Purify the product by column chromatography.

Step 2: α-Bromination of Methyl 3-Formylbenzoate

  • Rationale: Introduction of a bromine atom at the α-position to the formyl group is necessary for the subsequent Hantzsch cyclization.

  • Procedure:

    • Dissolve methyl 3-formylbenzoate in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Heat the mixture under reflux with irradiation from a light source to initiate the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the resulting methyl 3-(2-bromoacetyl)benzoate by column chromatography.

Step 3: Hantzsch Thiazole Synthesis

  • Rationale: This classic reaction forms the thiazole ring through the condensation of an α-haloketone with a thioamide.

  • Procedure:

    • Dissolve methyl 3-(2-bromoacetyl)benzoate in a suitable solvent (e.g., ethanol).

    • Add thioformamide to the solution.

    • Reflux the mixture for several hours.

    • Monitor the formation of methyl 3-(thiazol-4-yl)benzoate by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

Step 4: Reduction of the Ester to the Alcohol

  • Rationale: The final step is the reduction of the methyl ester to the primary alcohol, yielding the target compound. A strong reducing agent like lithium aluminum hydride is typically employed for this transformation. A similar reduction has been successfully used in the synthesis of related thiazole-containing methanols.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 3-(thiazol-4-yl)benzoate in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to stir at 0 °C for a short period and then warm to room temperature.

    • Monitor the reaction by TLC until all the starting material is consumed.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, (3-(thiazol-4-yl)phenyl)methanol, by silica gel column chromatography.

Potential Applications in Drug Discovery

The thiazole nucleus is a key component of numerous approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities. Thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] The structure of (3-(Thiazol-4-yl)phenyl)methanol, with its reactive hydroxyl group and modifiable thiazole and phenyl rings, makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The phenylmethanol moiety can be further functionalized through esterification, etherification, or conversion to other functional groups, allowing for the exploration of structure-activity relationships (SAR). The thiazole ring can also be substituted at its C2 and C5 positions to modulate the electronic and steric properties of the molecule. Given the established importance of the thiazole scaffold in medicinal chemistry, derivatives of (3-(thiazol-4-yl)phenyl)methanol are promising candidates for the development of novel therapeutics.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons on the phenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm.

    • The two protons of the thiazole ring would likely appear as distinct singlets or doublets in the δ 7.5-9.0 ppm region.

    • The benzylic methylene protons (-CH₂OH) would be expected to show a singlet around δ 4.5-5.0 ppm.

    • The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons of the phenyl ring would resonate in the δ 120-140 ppm range.

    • The carbons of the thiazole ring would be expected in the δ 110-160 ppm region.

    • The benzylic carbon (-CH₂OH) would likely appear around δ 60-70 ppm.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

    • C=C and C=N stretching vibrations of the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region.

    • C-O stretching vibration of the alcohol around 1000-1200 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 191.

    • Fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the bond between the phenyl ring and the thiazole moiety.

Safety and Handling

Specific safety data for (3-(Thiazol-4-yl)phenyl)methanol is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(3-(Thiazol-4-yl)phenyl)methanol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its structure combines the biologically relevant thiazole ring with a readily functionalizable phenylmethanol core. While experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its potential applications. The information presented herein is intended to empower researchers to synthesize and utilize this compound in their efforts to discover and develop novel molecules with important biological activities.

References

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. ChemMedChem. 2011 Jul 4;6(7):1300-9. doi: 10.1002/cmdc.201100078. Epub 2011 Apr 26. [Link]

  • PubChem Compound Summary for CID 69085754, [3-(1,3-thiazol-4-yl)phenyl]methanol. National Center for Biotechnology Information. (2024). Retrieved from [Link].

Sources

Literature review on 3-substituted phenylthiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Substituted Phenylthiazole Intermediates: Synthesis, SAR, and Applications in Drug Discovery

Abstract

The 3-substituted phenylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and applications of these critical intermediates. We delve into both classical and modern synthetic methodologies, from the foundational Hantzsch synthesis to advanced metal-catalyzed cross-coupling reactions, explaining the causality behind experimental choices. Furthermore, this guide synthesizes field-proven insights on SAR, exploring how substituent modifications influence biological targets, including enzymes, bacteria, and cancer cell lines.

Introduction: The Enduring Significance of the Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile component in drug design. When substituted with a phenyl group, the resulting phenylthiazole core offers a synthetically tractable platform for creating vast libraries of compounds with diverse pharmacological profiles.[2]

These derivatives have demonstrated remarkable success, exhibiting activities as antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting agents.[1][3][4][5] The inherent stability of the thiazole ring, combined with the potential for functionalization at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for lead optimization campaigns.[6] This guide will focus specifically on intermediates where the phenyl group is attached to the thiazole ring, a common and highly valuable structural motif.

Core Synthetic Methodologies: Constructing the Phenylthiazole Framework

The construction of the 3-substituted phenylthiazole core can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The most classic and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first reported in 1887.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[9]

Causality Behind the Mechanism: The reaction is typically initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product. The reaction conditions can be tuned; for instance, conducting the synthesis under acidic conditions can influence the regioselectivity, potentially leading to mixtures of 2-amino- and 2-imino-dihydrothiazole isomers.[10] The choice of solvent (often ethanol or a similar protic solvent) is critical to facilitate proton transfer steps during the condensation and dehydration sequence.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., phenacyl bromide) intermediate Thioether Intermediate alpha_haloketone->intermediate Nucleophilic Attack thioamide Thioamide (e.g., thiourea) thioamide->intermediate cyclized_intermediate Cyclized Intermediate (Hemiaminal) intermediate->cyclized_intermediate Intramolecular Cyclization product 2-Amino-4-phenylthiazole Product cyclized_intermediate->product Dehydration

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Exemplary Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Reactant Preparation: To a round-bottom flask, add thiourea (1.0 eq) and ethanol (10 mL/g of thiourea). Stir until the thiourea is fully dissolved.

  • Addition of α-Haloketone: Slowly add a solution of 2-bromoacetophenone (1.0 eq) in ethanol to the stirring thiourea solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 2-amino-4-phenylthiazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Modern Approaches: Metal-Catalyzed Cross-Coupling

While the Hantzsch synthesis is robust, modern drug discovery often requires more versatile methods for introducing chemical diversity. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for functionalizing pre-formed thiazole rings or for constructing the phenylthiazole scaffold itself.[11][12]

Rationale for Catalyst Selection: Palladium and copper catalysts are most commonly employed.[13][14] The choice of catalyst and, critically, the ligand, is determined by the specific transformation. For instance, in a Suzuki coupling (C-C bond formation), a palladium catalyst like Pd(PPh₃)₄ is often used with a base (e.g., K₂CO₃ or Cs₂CO₃) to facilitate the transmetalation step between the organoboron reagent and the palladium center. The ligand's role is to stabilize the metal center and modulate its reactivity to favor the desired reductive elimination step that forms the final product.

Cross_Coupling_Workflow start Starting Material (e.g., 2-Bromo-4-phenylthiazole) reaction Metal-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) [Pd Catalyst, Base, Solvent] start->reaction reagent_library Library of Arylboronic Acids (R-B(OH)₂) reagent_library->reaction purification High-Throughput Purification (e.g., Prep-HPLC) reaction->purification product_library Library of 3-Substituted Phenylthiazole Analogs purification->product_library screening Biological Screening (e.g., Enzyme Inhibition Assay) product_library->screening

Caption: Workflow for generating analog libraries via cross-coupling.

These methods offer superior control over regioselectivity and tolerate a broader range of functional groups compared to classical methods, making them indispensable for modern medicinal chemistry.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-substituted phenylthiazoles can be dramatically altered by the nature and position of substituents on the phenyl ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

As Dual sEH/FAAH Inhibitors for Pain and Inflammation

Recent research has identified 4-phenylthiazole analogs as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two key enzymes in pain and inflammation pathways.[16] By inhibiting both targets, these compounds can produce significant antinociceptive effects.[17]

SAR studies on this class of compounds have revealed several key trends[3]:

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring are generally well-tolerated by both enzymes.

  • Halogen Substitution: Fluorine and chlorine atoms are often beneficial for potency. For instance, fluoro-substitution at the 2-, 3-, or 4-position of the phenyl ring can lead to highly potent FAAH inhibitors.

  • Steric Hindrance: The overall three-dimensional shape of the molecule is critical. While the sEH binding pocket appears more accommodating, the FAAH pocket is more size-restricted, meaning bulky substituents can decrease activity.

Table 1: SAR Summary of 4-Phenylthiazole Analogs as sEH/FAAH Inhibitors [3]

Compound IDPhenyl Substituent (R)FAAH IC₅₀ (nM)Human sEH IC₅₀ (nM)
4aH30.83.1
4b2-F< 304.5
4c3-F< 303.9
4g3-Cl36.211.4
4k3-Br20.313.9
As Antimicrobial Agents

The phenylthiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[18][19] The introduction of different heterocyclic systems or functional groups can lead to compounds with potent activity against various bacterial and fungal strains.[20][21][22]

SAR studies have shown that strong electron-withdrawing groups, such as a nitro group (-NO₂), particularly at the para-position of the phenyl ring, can significantly increase both antibacterial and antifungal activity.[20] The mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[18]

Applications in Drug Development: Case Studies

The versatility of the 3-substituted phenylthiazole core is evident in its application across multiple therapeutic areas.

  • Anticancer Agents: Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against human cancer cell lines.[23] SAR exploration revealed that methoxy substitution on an arylacetamido pendant group significantly influenced activity against breast and colon cancer cells.[23] Other derivatives have been designed as inhibitors of key signaling pathways in cancer, such as those involving the androgen receptor or various kinases.[24]

  • Anti-inflammatory Drugs: Phenylthiazole derivatives have been shown to possess significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema test.[5] The mechanism is thought to involve the inhibition of pro-inflammatory mediators.

  • Antifungal Agents: By combining the phenylthiazole scaffold with other pharmacophores like 1,3,4-oxadiazole, researchers have developed highly potent and selective antifungal agents.[25] One lead compound demonstrated excellent activity against resistant strains like Candida auris with a superior safety profile compared to existing drugs.[25]

Conclusion and Future Outlook

The 3-substituted phenylthiazole framework continues to be an exceptionally fruitful area of research in drug discovery. Its synthetic tractability, established through robust methods like the Hantzsch synthesis and refined by modern cross-coupling techniques, allows for extensive chemical exploration. The deep well of SAR data provides a clear roadmap for designing next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. Future efforts will likely focus on leveraging computational modeling to predict biological activity more accurately, exploring novel catalytic systems for even more efficient synthesis, and applying the phenylthiazole scaffold to new and challenging biological targets.

References

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC. (2025, February 17).
  • Angelia, J., et al. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. eScholarship.
  • Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. (2016, May 17). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. (2020, January 20). Taylor & Francis Online.
  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Deriv
  • Phenyl -thiazoles derivatives.
  • Synthesis of substituted thiazoles 3aa-3dh from propargylic alcohols 1a-1o and thioamides 2a-2h a.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2025, November 26).
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010, November 15). PubMed.
  • Substituted Phenylthiazole Derivatives: Synthesis, Spectral and Biological Investigation. (2025, October 20).
  • Thiazole synthesis. Organic Chemistry Portal.
  • Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. (2020, March 15). PubMed.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC.
  • Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. Semantic Scholar.
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. ARKIVOC.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research.
  • Metal-catalyzed Cross-coupling Reactions. (2007, October 6).
  • Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity.
  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC.
  • Metal catalyzed C–H functionalization on triazole rings - PMC.
  • Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. University of Munich.
  • Metal-Catalyzed Cross-Coupling Reactions, Second Edition. (2025, August 7).
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2019, September 21). MDPI.
  • Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical p
  • Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Bentham Science.
  • Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. (2018, July 5).

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The Emerging Therapeutic Landscape of Thiazolyl-Benzyl Alcohol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in the realm of drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a cornerstone in the design of numerous clinically approved therapeutic agents, including the anticancer drug Dasatinib and the antibiotic Sulfazole.[1][3] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the exploration of a vast chemical space populated by thiazole derivatives with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4][5][6]

This technical guide delves into a specific, yet highly promising, class of these compounds: thiazolyl-benzyl alcohol derivatives . The amalgamation of the thiazole core with a benzyl alcohol moiety creates a unique three-dimensional pharmacophore that has shown significant potential in modulating the activity of various biological targets. We will explore the synthesis, mechanisms of action, and therapeutic applications of these derivatives, providing researchers and drug development professionals with a comprehensive overview of this exciting area of medicinal chemistry.

Therapeutic Targets and Mechanisms of Action

Thiazolyl-benzyl alcohol derivatives and their close structural analogs have demonstrated activity against a range of therapeutic targets. The primary areas of investigation include oncology and neurodegenerative diseases, with enzyme inhibition being a predominant mechanism of action.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of thiazole-containing compounds is well-documented, with many derivatives exerting their effects through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[5][7] While direct studies on thiazolyl-benzyl alcohol derivatives are emerging, the broader class of thiazole-benzyl compounds provides significant mechanistic insights.

A key mechanism involves the inhibition of receptor tyrosine kinases (RTKs) , such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2).[8] These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, angiogenesis, and metastasis. The thiazole moiety can act as a hinge-binding motif, while the benzyl group can occupy a hydrophobic pocket in the ATP-binding site of the kinase domain, leading to potent and selective inhibition.

Another important target is the family of non-receptor tyrosine kinases , particularly Src kinase .[9] Src is a key regulator of cellular signaling pathways controlling cell proliferation, survival, and motility.[9] The N-benzyl substituent on a thiazole core has been shown to be important for Src kinase inhibitory activity.[9]

Furthermore, some thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[8][10] For instance, certain thiazolyl-pyrazoline derivatives have been observed to induce G2/M cell cycle arrest and apoptosis in non-small cell lung cancer cells.[8]

Anticancer_Mechanism cluster_Cell Cancer Cell cluster_Pathway Signaling Pathways RTK EGFR/VEGFR-2 Proliferation Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis Src Src Kinase Survival Survival Src->Survival Apoptosis Apoptosis CellCycle Cell Cycle Arrest Derivative Thiazolyl-Benzyl Alcohol Derivative Derivative->RTK Inhibition Derivative->Src Inhibition Derivative->Apoptosis Induction Derivative->CellCycle Induction

Figure 1: Proposed anticancer mechanisms of action for thiazolyl-benzyl alcohol derivatives.
Neuroprotective Potential: Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[11][12] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to an increase in acetylcholine levels in the brain, thereby improving cognitive function.

O-substituted derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, which are structurally related to thiazolyl-benzyl alcohols, have been identified as potent and selective inhibitors of either AChE or BChE.[11] Molecular docking studies suggest that the benzyl fragment of these inhibitors can interact with the anionic subsite of the catalytic site of AChE, while the thiazolium ring can form aromatic-aromatic interactions with other residues in the active site.[11] The nature of the substituent at the 5-position of the thiazolium ring governs the selectivity for either AChE or BChE.[11]

Cholinesterase_Inhibition cluster_Synapse Cholinergic Synapse ACh Acetylcholine AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Breakdown Breakdown Products AChE_BChE->Breakdown Derivative Thiazolyl-Benzyl Alcohol Derivative Derivative->AChE_BChE Inhibits

Figure 2: Mechanism of cholinesterase inhibition by thiazolyl-benzyl alcohol derivatives.

Synthesis Strategies for Thiazolyl-Benzyl Alcohol Derivatives

The synthesis of thiazolyl-benzyl alcohol derivatives can be achieved through various synthetic routes, often leveraging the well-established Hantzsch thiazole synthesis and its modifications.[13] A common approach involves the reaction of a thioamide with an α-haloketone.

A versatile method for creating a library of fused thiazole derivatives involves a multi-step synthesis starting from a commercially available precursor.[1][2] For instance, the synthesis of thiazole-fused bisnoralcohol derivatives begins with the epoxidation of bisnoralcohol, followed by the reaction of the resulting epoxyketone with various thiourea derivatives in the presence of acetic acid.[1][2] This methodology has proven to be robust for generating a diverse range of substituted thiazole compounds.[1][2]

Another synthetic strategy involves the preparation of O-acyl-substituted thiazolium salts.[11] This can be achieved by first converting 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole to its O-substituted derivatives by reacting it with appropriate benzoyl or other acyl chlorides in the presence of a base like triethylamine.[11]

Synthesis_Workflow start Starting Materials step1 Step 1 Reaction with Thioamide/Thiourea start->step1:f0 step2 Step 2 Cyclization step1:f0->step2:f0 step3 Step 3 Further Modification (Optional) step2:f0->step3:f0 product Thiazolyl-Benzyl Alcohol Derivative step3:f0->product

Sources

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis for Phenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals focusing on the synthesis of 4-phenylthiazole scaffolds and their hydroxymethyl derivatives.

The guide addresses the ambiguity of "phenylmethanol derivatives" by covering two distinct but chemically related pathways:

  • The Precursor Pathway: Using 1-phenylethanol (a methyl-substituted phenylmethanol) as a precursor for the oxidative generation of acetophenones, followed by Hantzsch cyclization.

  • The Product Pathway: Synthesizing (2-phenylthiazol-4-yl)methanol , a direct thiazole analog of phenylmethanol, often used as a fragment in medicinal chemistry.

Executive Summary

The Hantzsch thiazole synthesis is the gold-standard method for constructing the 1,3-thiazole core, a pharmacophore ubiquitous in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While the classical method requires the isolation of lachrymatory


-haloketones, modern "green" protocols allow for one-pot oxidative cyclization  directly from ketones or secondary alcohols.

This guide details two protocols:

  • Protocol A: A robust, one-pot oxidative synthesis of 2-amino-4-phenylthiazole using molecular iodine, bypassing the isolation of

    
    -bromoacetophenone.
    
  • Protocol B: The synthesis of (2-phenylthiazol-4-yl)methanol via an ethyl bromopyruvate intermediate, specifically targeting the "phenylmethanol" structural motif.

Scientific Foundation & Mechanism

The Hantzsch Mechanism

The Hantzsch synthesis involves the condensation of an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-haloketone with a thioamide or thiourea.[1] The reaction proceeds through two key steps:[1][2]
  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the halide to form an acyclic thioimidate intermediate.

  • Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of water to aromatize the ring.

The Oxidative "One-Pot" Advantage

Classical protocols often start with 1-phenylethanol (a phenylmethanol derivative), oxidize it to acetophenone, and then brominate it to 2-bromoacetophenone. This intermediate is toxic and unstable. Modern protocols use in situ halogenation (using


 or NBS) to drive the reaction in a single vessel, significantly improving safety and atom economy.
Mechanistic Pathway Diagram

The following diagram illustrates the convergence of the oxidative pathway and the classical condensation.

HantzschMechanism cluster_precursors Precursor Activation cluster_reaction Hantzsch Cyclization Phenylethanol 1-Phenylethanol (Phenylmethanol Deriv.) Acetophenone Acetophenone Phenylethanol->Acetophenone Oxidation HaloKetone α-Haloketone (In Situ or Isolated) Acetophenone->HaloKetone I2 or NBS (Oxidative Halogenation) Thioimidate Thioimidate Intermediate HaloKetone->Thioimidate + Thiourea (S-Alkylation) HydroxyThiazoline Hydroxythiazoline Thioimidate->HydroxyThiazoline Cyclization Thiazole 2-Amino-4-Phenylthiazole HydroxyThiazoline->Thiazole - H2O (Aromatization)

Figure 1: Mechanistic workflow from phenylmethanol derivatives (phenylethanol) to the final thiazole core via oxidative halogenation.[1][3][2][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: One-Pot Oxidative Synthesis of 2-Amino-4-Phenylthiazole

Application: Rapid generation of thiazole libraries from acetophenones without handling lacrymators. Target Substrate: Acetophenone (derived from 1-phenylethanol).

Reagents & Materials
  • Substrate: Acetophenone (1.0 mmol, 120 mg)

  • Reagent: Thiourea (2.0 mmol, 152 mg)

  • Oxidant: Molecular Iodine (

    
    ) (1.0 mmol, 254 mg)
    
  • Solvent: Ethanol (absolute, 5 mL) or PEG-400 (Green alternative)

  • Base: Ammonium hydroxide (

    
    ) for workup
    
Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask, dissolve acetophenone (1.0 mmol) and thiourea (2.0 mmol) in Ethanol (5 mL).

  • Oxidant Addition: Add molecular iodine (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the iodine color and the starting ketone indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (~20 g).

    • Crucial Step: Basify the solution with

      
       (or saturated 
      
      
      
      ) until pH 9–10. This liberates the free base from the hydroiodide salt.
  • Isolation: A yellow/white precipitate will form. Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the cake with cold water (2 x 10 mL) to remove excess thiourea and inorganic salts. Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92% Characterization: MP: 147–149°C.


 NMR (

) shows characteristic thiazole proton singlet at

~7.0–7.3 ppm.
Protocol B: Synthesis of (2-Phenylthiazol-4-yl)methanol

Application: Creating a "phenylmethanol" moiety directly attached to the thiazole ring. This alcohol is a versatile handle for further functionalization (e.g., conversion to chlorides, amines, or ethers).

Reagents & Materials
  • Component A: Thiobenzamide (1.0 mmol)

  • Component B: Ethyl Bromopyruvate (1.1 mmol) (Warning: Potent lachrymator, handle in fume hood)

  • Reductant: Lithium Aluminum Hydride (

    
    ) or 
    
    
    
  • Solvent: Ethanol (Step 1), Dry THF (Step 2)

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

  • Condensation: Dissolve thiobenzamide (137 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Dropwise add ethyl bromopyruvate (138

    
    L, 1.1 mmol) at room temperature.
    
  • Reflux: Heat to reflux for 2 hours.

  • Isolation: Cool to room temperature. The product often precipitates as the HBr salt.

  • Neutralization: Filter, suspend in water, and neutralize with

    
    . Extract with DCM, dry over 
    
    
    
    , and evaporate to yield the ester.

Step 2: Reduction to the Alcohol

  • Setup: Under Nitrogen atmosphere, suspend

    
     (1.5 equiv) in dry THF (5 mL) at 
    
    
    
    .
  • Addition: Dissolve the thiazole ester (from Step 1) in dry THF (2 mL) and add dropwise to the hydride suspension.

  • Reaction: Stir at

    
     for 30 mins, then allow to warm to RT for 1 hour.
    
  • Quench (Fieser Method): Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Final Product: Concentrate the filtrate to obtain (2-phenylthiazol-4-yl)methanol .

Expected Yield: 75–80% (over 2 steps).

Data Summary & Troubleshooting

Comparative Metrics
ParameterProtocol A (One-Pot Iodine)Protocol B (Ester Reduction)
Precursor AcetophenoneEthyl Bromopyruvate
Atom Economy High (In situ halogenation)Moderate (Requires reduction)
Time Efficiency < 6 Hours~12 Hours (2 Steps)
Safety Profile Good (Avoids isolated halo-ketones)Caution (Ethyl bromopyruvate is toxic)
Primary Product 2-Aminothiazole derivative4-Hydroxymethylthiazole derivative
Troubleshooting Guide
  • Problem: Low Yield in Protocol A.

    • Cause: Incomplete basification. The thiazole often traps HI or HBr as a salt, which is water-soluble and lost in the filtrate.

    • Solution: Ensure pH > 9 during workup. The precipitate should be non-crystalline (amorphous) initially before hardening.

  • Problem: Dimerization (Thiazole-Thiazole).

    • Cause: Oxidation of the thioamide/thiourea to a disulfide (Hofmann-type oxidation) by excess Iodine.

    • Solution: Add Iodine slowly. Ensure the ketone is present in slight excess or 1:1 stoichiometry.

  • Problem: Sticky Product in Protocol B.

    • Cause: Aluminum salts during quenching.

    • Solution: Use Rochelle's salt (Sodium potassium tartrate) solution during the quench to solubilize aluminum species.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using iodine as a catalyst." Tetrahedron Letters, 49(2), 305-307.
  • BenchChem. (2025).[2] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Application Library. Link

  • Kocabas, E., & Burak, A. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12), 2845. Link

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis." Link

Sources

Application Notes and Protocols for the Synthesis of (3-(Thiazol-5-yl)phenyl)methanol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Thiazol-5-yl)phenyl)methanol

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules. Among these, the thiazole ring system is of particular interest due to its presence in numerous pharmaceuticals, where it often serves as a key pharmacophore, engaging in critical interactions with biological targets. The target molecule of this guide, (3-(thiazol-5-yl)phenyl)methanol, represents a versatile building block, combining a thiazole moiety with a functionalized phenyl ring, making it a valuable intermediate for the synthesis of more complex drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters have cemented its indispensable role in both academic and industrial research.[1] This guide provides a detailed technical overview and a robust protocol for the synthesis of (3-(thiazol-5-yl)phenyl)methanol utilizing a palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the rationale behind the selection of reaction parameters, address potential challenges, and provide a comprehensive, step-by-step methodology.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X(Ln) (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Boronic_Ester Ar'-B(OR)2 Boronic_Ester->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or ester (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid/ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Optimizing the Suzuki-Miyaura Coupling for (3-(Thiazol-5-yl)phenyl)methanol Synthesis

The successful synthesis of (3-(thiazol-5-yl)phenyl)methanol hinges on the careful selection of reaction parameters to promote the desired coupling while minimizing side reactions. A key challenge in the coupling of heteroaryl boronic acids or esters is their propensity for protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent heterocycle and a reduction in yield. The presence of a free hydroxyl group on the phenyl partner also requires consideration.

Choosing the Coupling Partners

For this synthesis, we will consider the coupling of 3-bromobenzyl alcohol with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (thiazole-5-boronic acid pinacol ester).

  • Aryl Halide: 3-Bromobenzyl alcohol is a commercially available and suitable starting material. Aryl bromides often offer a good balance of reactivity and stability.

  • Boronic Ester: The use of a pinacol ester of thiazole-5-boronic acid is generally preferred over the free boronic acid. Boronic esters often exhibit enhanced stability, are less prone to protodeboronation, and are easier to handle and purify.[3]

Key Reaction Parameters

The following table summarizes the critical parameters and provides a rationale for their selection in the context of this specific synthesis.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Catalyst Pd(dppf)Cl₂ · CH₂Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and highly effective catalyst for cross-coupling reactions involving heteroaryl substrates. The dppf ligand promotes both oxidative addition and reductive elimination.[4][5]
Ligand dppf (in Pd(dppf)Cl₂)The ferrocene-based diphosphine ligand provides the necessary steric bulk and electron-donating properties to stabilize the palladium catalyst and facilitate the catalytic cycle.
Base K₂CO₃ (Potassium Carbonate)An aqueous solution of a mild inorganic base like K₂CO₃ is effective in activating the boronic ester for transmetalation without promoting significant decomposition of the starting materials or product.[4]
Solvent System 1,4-Dioxane / WaterA mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.[4]
Reaction Temperature 80-90 °CHeating is typically required to drive the reaction to completion. The chosen temperature is a good starting point to ensure a reasonable reaction rate without causing significant degradation of the thiazole boronic ester.[2]
Reaction Time 2-12 hoursThe reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]

Experimental Protocol: Synthesis of (3-(Thiazol-5-yl)phenyl)methanol

This protocol is designed as a starting point and may require optimization based on the specific purity of the reagents and the scale of the reaction.

Materials and Reagents
  • 3-Bromobenzyl alcohol

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

  • Pd(dppf)Cl₂ · CH₂Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride complex with dichloromethane)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for column chromatography)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
Figure 2: Experimental Workflow for the Synthesis of (3-(Thiazol-5-yl)phenyl)methanol.
  • Reaction Setup and Degassing:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 eq), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq).

    • Seal the flask with a septum and connect it to an inert gas line.

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.

    • In a separate flask, prepare a solution of K₂CO₃ (2.5 eq) in deionized water. Degas this solution by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add the degassed K₂CO₃ solution to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford (3-(thiazol-5-yl)phenyl)methanol as a pure compound.

Characterization of (3-(Thiazol-5-yl)phenyl)methanol

The identity and purity of the synthesized product should be confirmed by standard analytical techniques. The following are expected spectral data based on the structure.

TechniqueExpected Data
¹H NMR Aromatic protons (phenyl and thiazole rings): δ 7.0-9.0 ppm; Methylene protons (-CH₂OH): δ ~4.7 ppm; Hydroxyl proton (-OH): variable, broad singlet.
¹³C NMR Aromatic carbons: δ 120-155 ppm; Methylene carbon (-CH₂OH): δ ~64 ppm.
IR (KBr, cm⁻¹) O-H stretch (alcohol): ~3400-3200 (broad); C-H stretch (aromatic): ~3100-3000; C=N, C=C stretch (aromatic): ~1600-1450; C-O stretch (alcohol): ~1050.
Mass Spec (HRMS-ESI) Calculated for C₁₀H₉NOS [M+H]⁺, with the found value being very close to the theoretical mass.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (3-(thiazol-5-yl)phenyl)methanol. The protocol provided in this guide offers a robust starting point for researchers in drug discovery and development. Careful attention to the reaction parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere, is critical for achieving high yields and purity. The versatility of the resulting product as a synthetic intermediate underscores the importance of reliable and well-documented protocols for its preparation.

References

Sources

Application Note: Reduction of 3-(thiazol-4-yl)benzoic Acid to 3-(thiazol-4-yl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 3-(thiazol-4-yl)benzoic acid to its corresponding alcohol, 3-(thiazol-4-yl)benzyl alcohol , is a pivotal transformation in the synthesis of kinase inhibitors and dual-action antagonists (e.g., 11


-HSD1 inhibitors). While carboxylic acid reduction is a standard operation, the presence of the 1,3-thiazole  moiety introduces specific chemoselectivity and workup challenges.

The thiazole ring contains a Lewis-basic nitrogen (


 hybridized) and a sulfur atom, both of which can coordinate with electrophilic reducing agents like Borane (

). Furthermore, the heteroaromatic ring can be susceptible to ring-opening or over-reduction under harsh conditions.

This guide presents two validated protocols:

  • Route A (Direct Reduction): Atom-economical reduction using Borane-THF, optimized to manage Lewis-acid/base complexation.

  • Route B (Two-Step Sequence): Esterification followed by Hydride Reduction, offering superior purification control for larger scales.

Mechanistic Insights & Critical Design

The Thiazole Coordination Challenge

In standard borane reductions, the reagent electrophilically attacks the carbonyl oxygen. However, the thiazole nitrogen is a competent Lewis base.

  • Problem:

    
     will preferentially coordinate to the thiazole nitrogen (
    
    
    
    ) before reducing the carboxylic acid (
    
    
    ).
  • Consequence: Using stoichiometric borane (1.0 equiv) results in stalled reactions or incomplete conversion.

  • Solution: The protocol requires

    
     2.5 equivalents  of 
    
    
    
    : 1.0 eq to saturate the nitrogen, 1.0 eq for the reduction, and 0.5 eq excess to drive kinetics.
Workup Dynamics

Post-reduction, the product often exists as a stable amine-borane complex (


). Standard aqueous quenching is insufficient to break this bond, leading to lower isolated yields or "gummy" products that confuse NMR analysis.
  • Critical Step: An acidic methanol reflux or oxidative workup is required to liberate the free thiazole.

Reaction Pathway Visualization

ReductionPathways cluster_legend Pathway Legend Acid 3-(thiazol-4-yl)benzoic acid Complex Intermediate Thiazole-Borane Complex Acid->Complex BH3·THF (XS) Lewis Acid Coordination Ester Intermediate Methyl Ester Acid->Ester MeOH, H2SO4 Reflux Alcohol Target Product 3-(thiazol-4-yl)benzyl alcohol Complex->Alcohol 1. Reduction 2. Acidic Workup (HCl/MeOH) Ester->Alcohol LiAlH4 or LiBH4 THF, 0°C key1 Route A: Direct Borane Reduction (Fast) key2 Route B: Two-Step Esterification (Scalable)

Figure 1: Parallel synthetic routes illustrating the direct borane reduction (Route A) and the two-step esterification method (Route B).

Detailed Experimental Protocols

Protocol A: Direct Reduction via Borane-THF

Best for: Small scale (<5g), speed, and high atom economy. Reagents: Borane-tetrahydrofuran complex (1.0 M in THF), Anhydrous THF, Methanol, 1M HCl.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the RBF with 3-(thiazol-4-yl)benzoic acid (1.0 equiv). Add anhydrous THF (10 mL per gram of substrate). Cool the suspension to 0 °C in an ice bath.

  • Addition: Transfer

    
      (1.0 M, 2.5 equiv ) to the addition funnel via cannula.
    
    • Note: Add dropwise over 30 minutes. Gas evolution (

      
      ) will occur.[1] The initially insoluble acid will dissolve as the acyloxyborane intermediate forms.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9) or LCMS. The acid spot should disappear.

  • Quench (Critical): Cool back to 0 °C. Carefully add Methanol (excess) dropwise until gas evolution ceases.

  • De-complexation: Add 1M HCl (approx. 2 mL/mmol) and heat the mixture to reflux for 1 hour .

    • Why? This step hydrolyzes the stable thiazole-borane adduct.

  • Workup: Cool to RT. Neutralize with sat.

    
     to pH 8. Extract with Ethyl Acetate (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Protocol B: Two-Step Reduction via Methyl Ester

Best for: Large scale (>10g), robust purification, and avoiding borane handling hazards. Reagents: Methanol,


 (cat), 

(pellets or solution), THF.
Step 1: Esterification
  • Dissolve 3-(thiazol-4-yl)benzoic acid in Methanol (0.5 M).

  • Add conc.

    
     (0.1 equiv) dropwise.
    
  • Reflux for 12 hours. Monitor by TLC for complete conversion to the methyl ester.

  • Concentrate MeOH, dilute with EtOAc, wash with sat.

    
    , and concentrate to yield the crude ester. (Usually sufficiently pure for Step 2).
    
Step 2: Hydride Reduction
  • Setup: Dry RBF under

    
    . Charge with 
    
    
    
    (1.2 equiv) suspended in anhydrous THF (0.3 M relative to ester). Cool to 0 °C .
  • Addition: Dissolve the crude ester from Step 1 in minimal THF and add dropwise to the

    
     suspension.
    
    • Exotherm Control: Maintain internal temperature <10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Fieser Quench: For every 1g of

    
     used, add sequentially:
    
    • 1 mL

      
      [3]
      
    • 1 mL 15%

      
      
      
    • 3 mL

      
      
      
  • Filtration: Add anhydrous

    
     to the granular white precipitate. Stir for 15 mins, then filter through a Celite pad.
    
  • Isolation: Concentrate the filtrate to obtain 3-(thiazol-4-yl)benzyl alcohol .

Analytical Specifications & QC

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
1H NMR (DMSO-d6)

~4.60 ppm (d, 2H,

)
Proton NMR
1H NMR (Thiazole)

~9.2 (d, 1H, C2-H), ~8.0 (d, 1H, C5-H)
Proton NMR
LCMS (ESI+)

consistent with MW (Calc: 191.[2][4]25)
Mass Spec
Purity > 95% (Area %)HPLC (254 nm)

Troubleshooting Note: If the NMR shows broad signals or unexpected upfield shifts for the thiazole protons in Protocol A, the borane complex is likely still intact. Remedy: Reflux the crude material in MeOH/HCl (2M) for an additional 2 hours and re-work up.

References

  • Reduction of Thiazole Esters: The reduction of thiazole-substituted esters to alcohols using

    
     is a validated transformation for similar scaffolds (e.g., biphenyl-thiazole derivatives).
    
    • Source: [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PubMed Central. Available at: [Link]

  • Borane Chemoselectivity: Borane-THF is the reagent of choice for reducing carboxylic acids in the presence of other reducible groups, provided the stoichiometry accounts for heteroatom coordin

    • Source: Common Organic Chemistry - Borane Reagents.[1] Available at: [Link]

  • General

    
     Protocols:  Standard operating procedures for the reduction of aromatic carboxylic acids and esters.
    
    • Source: Chemistry LibreTexts - Reduction of Carboxylic Acids. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in (3-(Thiazol-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the benzylic hydroxyl group in (3-(Thiazol-4-yl)phenyl)methanol. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Functionalization of the benzylic alcohol serves as a critical strategy for modulating the physicochemical properties, pharmacokinetic profile, and target engagement of potential drug candidates.[4][5] This guide details three primary synthetic strategies—Esterification, Etherification, and the Mitsunobu reaction—offering researchers field-proven protocols and explaining the causal logic behind experimental choices to enable rational derivatization for drug discovery programs.

Introduction: The Strategic Importance of (3-(Thiazol-4-yl)phenyl)methanol

The (3-(Thiazol-4-yl)phenyl)methanol scaffold represents a confluence of two important structural motifs in drug design: the thiazole ring and the benzylic alcohol.

  • The Thiazole Ring: This five-membered heterocycle is a bioisostere for various functional groups and is known for its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets.[2] Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7]

  • The Benzylic Alcohol: The hydroxyl group (-OH) is a versatile functional handle. While it can contribute to aqueous solubility and act as a hydrogen bond donor/acceptor, it is also a primary site for Phase I metabolism, which can lead to rapid clearance.[4][8] Modifying this hydroxyl group into more stable or functionally diverse moieties like esters or ethers is a cornerstone of lead optimization.[5][9] Such modifications can enhance metabolic stability, improve cell permeability, or introduce new vectors for target interaction.

This guide provides validated, step-by-step protocols for converting the hydroxyl group into key functional derivatives, enabling the systematic exploration of structure-activity relationships (SAR).

Core Functionalization Strategies: An Overview

The conversion of the hydroxyl group requires its transformation into a better leaving group, a central theme across the following methodologies. The choice of method depends on the desired functional group, the stability of the coupling partner, and the overall synthetic strategy.

G cluster_main Functionalization Pathways cluster_methods cluster_products SM (3-(Thiazol-4-yl)phenyl)methanol (Starting Material) Ester Esterification SM->Ester R'COOH Acid Catalyst Ether Etherification SM->Ether R'X, Base (Williamson) Mitsunobu Mitsunobu Reaction SM->Mitsunobu PPh₃, DEAD Nu-H Ester_P Ester Derivatives (R-O-C=O) Ester->Ester_P Ether_P Ether Derivatives (R-O-R') Ether->Ether_P General_P Diverse Derivatives (Esters, Ethers, Thioethers, etc.) Mitsunobu->General_P G cluster_ester Esterification Workflow start Carboxylic Acid (R'-COOH) step1 React with Oxalyl Chloride / SOCl₂ in DCM, cat. DMF start->step1 ac Acid Chloride (R'-COCl) step1->ac step2 Couple in DCM 0°C to RT ac->step2 sm (3-(Thiazol-4-yl)phenyl)methanol + Base (e.g., TEA) sm->step2 product Crude Ester Product step2->product step3 Aqueous Work-up (NaHCO₃, Brine) product->step3 step4 Purification (Silica Gel Chromatography) step3->step4 final Pure Ester Derivative step4->final

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (3-(Thiazol-4-yl)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-(Thiazol-4-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize reaction conditions, minimize side products, and ultimately improve your overall yield.

Overview of the Recommended Synthetic Pathway

The synthesis of (3-(Thiazol-4-yl)phenyl)methanol is most efficiently approached via a two-step sequence starting from commercially available 3-bromobenzaldehyde. This strategy involves:

  • Carbon-Carbon Bond Formation: A crucial halogen-metal exchange on 3-bromobenzaldehyde followed by the addition of a suitable thiazole nucleophile to form the intermediate, 3-(thiazol-4-yl)benzaldehyde. The most common method involves the generation of an organolithium species at low temperatures.

  • Carbonyl Reduction: A straightforward reduction of the intermediate aldehyde to the target primary alcohol using a standard reducing agent like sodium borohydride.

This pathway is generally preferred over building the thiazole ring directly on the phenyl scaffold (e.g., via Hantzsch synthesis), which often involves more steps and harsher conditions that can be incompatible with the sensitive aldehyde or alcohol functionalities.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Carbonyl Reduction A 3-Bromobenzaldehyde B 3-(Thiazol-4-yl)benzaldehyde A->B 1. n-BuLi, THF, -78°C 2. 4-Bromothiazole (or other thiazole source) C (3-(Thiazol-4-yl)phenyl)methanol B->C NaBH4, MeOH/EtOH

Caption: Recommended two-step synthesis of (3-(Thiazol-4-yl)phenyl)methanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable solutions.

Step 1: C-C Bond Formation via Halogen-Metal Exchange

This step is the most critical for the overall yield and is highly sensitive to reaction conditions. The goal is to efficiently generate the organolithium or Grignard reagent from 3-bromobenzaldehyde and have it react with a thiazole electrophile (or vice-versa). The most common variant involves halogen-metal exchange on a brominated precursor.

FAQ 1: Why is my yield of 3-(thiazol-4-yl)benzaldehyde consistently low or zero?

A low yield in this step almost always points to issues with the formation or stability of the highly reactive organometallic intermediate.

Potential Cause A: Ineffective Halogen-Metal Exchange or Grignard Formation

  • Explanation: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Trace amounts of water will protonate and quench the reagent faster than it can react with your electrophile. The reactivity of aryl halides with magnesium for Grignard formation follows the trend I > Br > Cl, making bromobenzene derivatives a suitable choice.[1]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under a stream of inert gas like argon or nitrogen).

    • Use Anhydrous Solvent: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Anhydrous solvents from commercial suppliers should be used immediately after opening or stored properly over molecular sieves.

    • Activate Magnesium (for Grignard): If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated. Methods include stirring without solvent under vacuum, or adding a small crystal of iodine to initiate the reaction.

    • Verify Organolithium Reagent Titer: The concentration of commercial n-butyllithium (n-BuLi) can decrease over time. It is best practice to titrate the n-BuLi solution before use to determine its exact molarity.

Potential Cause B: Degradation of the Organometallic Intermediate

  • Explanation: Aryllithium species can be unstable at higher temperatures and may react with the solvent (e.g., THF) or undergo side reactions.[2] Maintaining cryogenic temperatures is non-negotiable.

  • Troubleshooting & Solutions:

    • Maintain Cryogenic Temperatures: The halogen-metal exchange and subsequent reaction should be performed at -78°C (a dry ice/acetone bath). Do not allow the reaction temperature to rise until the reaction is complete and ready for quenching.

    • Control Reagent Addition: Add the organolithium reagent dropwise to the solution of the aryl halide. A slow addition rate helps to dissipate heat and prevent localized temperature increases.

Potential Cause C: Side Reactions of the Aldehyde

  • Explanation: While the primary goal is halogen-metal exchange, the aldehyde functional group is itself electrophilic. The organolithium reagent can potentially add to the aldehyde of another molecule of 3-bromobenzaldehyde if the exchange is slow. Protecting the aldehyde group as an acetal can circumvent this, but adds extra steps to the synthesis.[3]

  • Troubleshooting & Solutions:

    • Inverse Addition: Consider adding the solution of 3-bromobenzaldehyde slowly to the n-BuLi solution at -78°C. This maintains a low concentration of the starting material, favoring the halogen-metal exchange over intermolecular side reactions.

    • Use a More Hindered Base: In some cases, using a bulkier organolithium like sec-butyllithium or tert-butyllithium can favor metal-halogen exchange over nucleophilic addition, though this needs to be empirically tested.

FAQ 2: My reaction produces a significant amount of biphenyl and other coupling byproducts. How can I prevent this?

The formation of biphenyl-type impurities suggests undesired coupling reactions are occurring.

Potential Cause: Wurtz-Type Coupling

  • Explanation: The generated organometallic intermediate can react with the starting aryl bromide in a coupling reaction to form a biaryl compound. This is more prevalent if the concentration of the intermediate is allowed to build up in the presence of unreacted starting material at elevated temperatures.

  • Troubleshooting & Solutions:

    • Maintain Low Temperature: As with yield issues, strict temperature control at -78°C is crucial to minimize this side reaction.

    • Slow Addition: A slow, controlled addition of reagents ensures that the generated organometallic species reacts with the intended electrophile before it can react with another molecule of aryl bromide.

Step 2: Reduction of 3-(Thiazol-4-yl)benzaldehyde

This step is generally robust, but incomplete reactions or purification challenges can still occur.

FAQ 3: The reduction of the aldehyde is incomplete, and my final product is contaminated with starting material. What went wrong?

Potential Cause A: Insufficient or Deactivated Reducing Agent

  • Explanation: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing aldehydes to primary alcohols.[4] However, it can decompose upon exposure to moisture in the air or in non-anhydrous solvents over time.

  • Troubleshooting & Solutions:

    • Use Fresh Reducing Agent: Ensure your NaBH₄ is from a freshly opened container and has been stored in a desiccator.

    • Adjust Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents relative to the aldehyde) to ensure the reaction goes to completion.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, another portion of NaBH₄ can be added.

Potential Cause B: Inappropriate Solvent or Temperature

  • Explanation: The reduction is typically performed in alcoholic solvents like methanol or ethanol at room temperature or 0°C. The solvent participates in the mechanism by protonating the intermediate alkoxide.

  • Troubleshooting & Solutions:

    • Solvent Choice: Methanol or ethanol are excellent choices. Ensure the aldehyde is fully dissolved before adding the reducing agent.

    • Temperature Control: Add the NaBH₄ portion-wise at 0°C (ice bath) to control the initial exothermic reaction and hydrogen gas evolution. The reaction can then be allowed to warm to room temperature to proceed to completion.

FAQ 4: My final product is difficult to purify and appears contaminated with inorganic salts.

Potential Cause: Improper Work-up Procedure

  • Explanation: The work-up of a NaBH₄ reduction involves quenching the excess reagent and hydrolyzing the resulting borate esters. If not done correctly, inorganic boron salts can co-precipitate with or contaminate the desired product.

  • Troubleshooting & Solutions:

    • Controlled Quenching: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (NH₄Cl) to quench excess NaBH₄ and hydrolyze the borate complexes.

    • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to help remove water and some water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

    • Final Purification: If impurities remain, the crude product can be purified by silica gel column chromatography.

Alternative Synthetic Approaches

While the recommended pathway is often optimal, other strategies exist. Understanding their potential pitfalls can be valuable.

G cluster_A Hantzsch Synthesis Route cluster_B Suzuki Coupling Route A1 3-Bromoacetophenone A2 3-Bromo-α-bromoacetophenone A1->A2 Bromination A3 4-(3-Bromophenyl)thiazole A2->A3 Thioamide, Cyclization A4 (3-(Thiazol-4-yl)phenyl)methanol A3->A4 1. Metal-Halogen Exchange 2. Formaldehyde P1 Challenge: Thiazole ring can interfere with organometallic formation. A3->P1 B1 (3-Bromophenyl)methanol B2 (3-(Thiazol-4-yl)phenyl)methanol B1->B2 Pd Catalyst, Base P2 Challenge: Thiazoleboronic acids can be unstable. Alcohol may require protection. B2->P2 B3 Thiazole-4-boronic acid (or ester) B3->B2 Pd Catalyst, Base

Caption: Overview of alternative synthetic routes and their primary challenges.

Data Summary & Protocols

Table 1: Troubleshooting Summary
Symptom Potential Cause Key Solution(s)
Step 1: Low Yield Moisture/Oxygen ContaminationUse anhydrous solvents/glassware under inert atmosphere.
Reagent DegradationTitrate n-BuLi; maintain strict -78°C temperature.
Aldehyde Side ReactionsConsider inverse addition or aldehyde protection.
Step 1: Byproducts Wurtz-Type CouplingMaintain -78°C; ensure slow reagent addition.
Step 2: Incomplete Rxn Inactive/Insufficient NaBH₄Use fresh reagent; use 1.5-2.0 equivalents; monitor by TLC.
Step 2: Purification Issues Improper Work-upUse controlled acid/NH₄Cl quench; perform thorough extraction.
Experimental Protocol 1: Synthesis of 3-(Thiazol-4-yl)benzaldehyde

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromobenzaldehyde (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Thiazole Addition: In a separate dry flask, dissolve 4-bromothiazole (1.2 eq) in anhydrous THF and cool to -78°C. Transfer the freshly prepared aryllithium solution to the 4-bromothiazole solution via cannula.

  • Reaction: Allow the reaction to stir at -78°C for 2-3 hours, then slowly warm to room temperature overnight.

  • Quench & Work-up: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the product.

Experimental Protocol 2: Reduction to (3-(Thiazol-4-yl)phenyl)methanol
  • Setup: Dissolve 3-(thiazol-4-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench & Work-up: Cool the mixture to 0°C and slowly add 1M HCl until the effervescence ceases (pH ~6-7). Remove most of the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography if necessary.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Diac, A., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI.
  • Ramesh, D., & Shaukath, A. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Omega.
  • Krishnamurthy, M., et al. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026, January 13).
  • The methodical approach to synthesizing thiazole derivatives. Synthesis.... (n.d.).
  • Stanetty, P., & Schnürch, M. (n.d.). A Systematic Study of Suzuki–Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position.
  • Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. (n.d.). RSC Publishing.
  • Method of producing 3-bromobenzaldehyde. (n.d.).
  • Synthesis and In Silico Research of Derivatives of 3-allyl-4-(R-phenyl)-N-(R1-phenyl)-thiazole-2-imine. (n.d.). Der Pharma Chemica.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (n.d.). Green Chemistry (RSC Publishing).
  • Thiazole formation through a modified Gewald reaction. (2015, May 26). Beilstein Journals.
  • Process for the preparation of Grignard reagents and novel Grignard reagents. (n.d.).
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022, August 31).
  • Grignard Reaction - Common Conditions. (n.d.).
  • Preparation of 3-bromobenzaldehyde. (n.d.).
  • common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (n.d.). Benchchem.
  • 3-Bromobenzaldehyde | High-Purity Arom
  • Simple thiazole-based ligands for palladium(II)
  • Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. (2023, August 19).
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences.
  • SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALU
  • PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol .... (n.d.). PMC.
  • Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. (2026, February 19). Der Pharma Chemica.
  • Bromobenzene in Grignards. (2014, April 7). Reddit.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PMC.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
  • The preparation of some heteroaromatic and aromatic aldehydes. (n.d.). Semantic Scholar.
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. (n.d.).
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.... (n.d.). CUTM Courseware.

Sources

Technical Support Center: Storage and Handling of (3-(Thiazol-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-(Thiazol-4-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Improper storage can lead to oxidation, compromising experimental results. This resource provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage and handling of (3-(Thiazol-4-yl)phenyl)methanol.

Q1: I've observed new impurities in my sample of (3-(Thiazol-4-yl)phenyl)methanol after a period of storage. What is the likely cause?

A1: The most probable cause of new impurities is oxidation. The benzylic alcohol functional group in (3-(Thiazol-4-yl)phenyl)methanol is susceptible to oxidation, which can convert the alcohol to the corresponding aldehyde or further to the carboxylic acid.[1][2][3] This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The thiazole ring, being an electron-rich heterocycle, can also influence the molecule's reactivity and potential degradation pathways.

Q2: Why is (3-(Thiazol-4-yl)phenyl)methanol prone to oxidation?

A2: The susceptibility of this compound to oxidation stems from its chemical structure. Benzylic alcohols, where a hydroxyl group is attached to a carbon adjacent to a benzene ring, are more easily oxidized than simple aliphatic alcohols.[2][4] The stability of the intermediate benzylic radical or cation facilitates the oxidation process. The presence of the thiazole ring can further modulate the electronic properties of the molecule, potentially influencing its oxidation potential.

Q3: What are the primary degradation products I should be looking for?

A3: The primary oxidation product is (3-(thiazol-4-yl)phenyl)methanal (the aldehyde), which may be further oxidized to 3-(thiazol-4-yl)benzoic acid (the carboxylic acid). Depending on the specific storage conditions, other degradation pathways, such as photodegradation, could also occur, potentially leading to more complex impurity profiles.[5] Analytical techniques such as HPLC, LC-MS, and NMR are recommended for identifying these degradation products.

Q4: My laboratory has standard storage conditions of room temperature in a clear glass vial. Is this adequate?

A4: No, this is not recommended. Storing (3-(Thiazol-4-yl)phenyl)methanol at room temperature in a clear glass vial exposes it to three major accelerating factors for oxidation: ambient temperature, light, and atmospheric oxygen. This can significantly reduce the shelf-life and purity of the compound.

Preventative Storage Protocols

To maintain the integrity of your (3-(Thiazol-4-yl)phenyl)methanol, it is crucial to implement proper storage protocols that minimize exposure to oxidative conditions.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to -80°C (Freezer)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[6][7][8][9][10]
Light Exposure Amber Glass Vial or Opaque ContainerProtects the compound from light-induced degradation (photodegradation).[5]
Container Seal Tightly Sealed with Inert Liner (e.g., PTFE)Prevents ingress of atmospheric oxygen and moisture.
Moisture Store in a DesiccatorMinimizes contact with water, which can participate in some degradation pathways.
Step-by-Step Protocol for Long-Term Storage
  • Vial Preparation: Select a clean, dry amber glass vial with a screw cap containing a PTFE (polytetrafluoroethylene) liner.

  • Aliquotting: If you have a larger quantity of the compound, it is best practice to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Blanketing:

    • Place the vial containing the aliquot in a glove box with an inert atmosphere (argon or nitrogen).

    • Alternatively, use a Schlenk line. Place the compound in the vial, attach it to the line, and perform at least three cycles of vacuum followed by backfilling with high-purity argon or nitrogen.

  • Sealing: Tightly seal the vial immediately after blanketing with the inert gas.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Secondary Containment and Storage: Place the sealed vial inside a larger, labeled container and store it in a freezer at the recommended temperature (-20°C or below). For added protection against moisture, the secondary container can be placed inside a desiccator within the freezer.

Visualizing the Problem: Oxidation Pathway and Troubleshooting

To better understand the chemical changes occurring during improper storage and to guide troubleshooting, the following diagrams are provided.

Oxidation Pathway of (3-(Thiazol-4-yl)phenyl)methanol

This diagram illustrates the sequential oxidation of the benzylic alcohol to the aldehyde and then to the carboxylic acid.

Oxidation_Pathway cluster_0 Oxidation Stages cluster_1 Chemical Structures Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Alcohol_struct Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Aldehyde_struct Carboxylic_Acid_struct Alcohol_struct->Aldehyde_struct [O] Aldehyde_struct->Carboxylic_Acid_struct [O]

Caption: Oxidation of (3-(Thiazol-4-yl)phenyl)methanol.

Troubleshooting Flowchart for Suspected Oxidation

If you suspect your sample has degraded, follow this logical workflow to diagnose and address the issue.

Troubleshooting_Oxidation start Suspected Oxidation of (3-(Thiazol-4-yl)phenyl)methanol analytical_check Perform Analytical Check (e.g., HPLC, LC-MS, NMR) start->analytical_check impurities_detected Impurities Detected? analytical_check->impurities_detected characterize_impurities Characterize Impurities (Compare to known standards if available) impurities_detected->characterize_impurities Yes no_impurities No Significant Impurities Detected Sample is Likely Stable impurities_detected->no_impurities No oxidation_confirmed Oxidation to Aldehyde/ Carboxylic Acid Confirmed? characterize_impurities->oxidation_confirmed quarantine_sample Quarantine Sample Do Not Use for Experiments oxidation_confirmed->quarantine_sample Yes other_degradation Consider Other Degradation Pathways (e.g., Photodegradation) oxidation_confirmed->other_degradation No review_storage Review Storage Protocol quarantine_sample->review_storage implement_protocol Implement Recommended Storage Protocol review_storage->implement_protocol other_degradation->review_storage

Caption: Troubleshooting workflow for sample degradation.

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Green Chemistry (RSC Publishing). The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: conventional versus microwave heating. [Link]

  • Linde. Inerting in the chemical industry. [Link]

  • Scribd. Benzylic and Allylic Alcohol Oxidation. [Link]

  • ResearchGate. Proposed mechanism for the oxidation of benzyl alcohol. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • CABI Digital Library. Research progress of thiazole flavor compounds. [Link]

  • Beilstein Journals. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Cambridge Sensotec. Inert Gas Blanketing. [Link]

  • Wu, L., et al. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • PMC. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • Agriculture Institute. (2024, January 31). Antioxidants in Food Preservation: Standards and Applications. [Link]

  • Food Safety Institute. (2025, June 18). Importance of Antioxidants in Food Preservation. [Link]

  • PMC. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. [Link]

  • PMC. (2011, March 11). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Agriculture Institute. (2023, November 28). The Role of Antioxidants in Preserving Food Quality. [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • ResearchGate. (2025, August 7). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]

  • PMC. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • Beilstein Journals. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

  • Journal of Applied Chemistry. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • RSC Publishing. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. [Link]

  • ResearchGate. Inhibition of Gold Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]

  • ResearchGate. (2025, August 5). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. [Link]

  • PubMed. (2011, July 4). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). [Link]

  • RSC Publishing. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). [Link]

  • PMC. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. [Link]

  • MDPI. (2026, February 18). Novel OER/ORR Electrocatalysts Based on High-Entropy Perovskites with 3d/4d/5d Dopants. [Link]

Sources

Technical Support Center: Suzuki Coupling of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet highly valuable, class of heterocyclic substrates. Thiazoles are prevalent in pharmaceuticals, but their unique electronic properties—the Lewis basic nitrogen and sulfur atoms—can introduce complexities not seen with simple aryl substrates. This resource provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven strategies.

Section 1: Foundational Issues & Low Conversion

This section addresses the most common starting point for failure: low or no conversion of starting materials. Before delving into complex optimization, it is crucial to validate the foundational parameters of your experiment.

Q1: My Suzuki reaction with a 2-bromothiazole derivative has failed completely (or stalled at <10% conversion). What are the first things I should check?

A1: When a reaction fails, a systematic, stepwise diagnosis is more effective than random parameter changes. The root cause often lies in the quality of the reagents or the reaction setup rather than an intrinsically unreactive substrate.

The Diagnostic Workflow:

Begin by assessing the three pillars of the reaction: reagent integrity, atmospheric control, and the catalytic system's basic components.

Troubleshooting_Workflow Start Low / No Yield Reagents 1. Reagent Integrity Check Start->Reagents Setup 2. Reaction Setup Integrity Conditions 3. Basic Condition Review Boronic_Acid Boronic Acid/Ester Degradation? (Protodeboronation) Reagents->Boronic_Acid Check for hydrolysis Solvent_Purity Solvent Quality? (Anhydrous & Degassed) Reagents->Solvent_Purity Verify purity Base_Quality Base Quality? (Anhydrous, Finely Ground) Reagents->Base_Quality Use fresh base Degassing Inadequate Degassing? (O₂ Poisoning) Setup->Degassing Crucial for Pd(0) Stirring Poor Mixing? (Heterogeneous Reaction) Setup->Stirring Ensure homogeneity Temp Temperature Too Low? Conditions->Temp Most Suzukis require heat Concentration Too Dilute? Conditions->Concentration Check molarity Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(X) (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Deactivation Catalyst Deactivation (e.g., Thiazole Coordination, Pd Black Formation) Pd0->Deactivation Poisoning Trans_Complex R¹-Pd(II)L₂(R²) (Transmetalation) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Thiazole-R² (Product) Trans_Complex->Product ArX Thiazole-X (R¹-X) ArX->OA_Complex Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronic->Trans_Complex Deboronation Protodeboronation Boronic->Deboronation H₂O / H⁺ Base Base Base->Trans_Complex

Caption: The Suzuki catalytic cycle with failure points specific to thiazole derivatives.

Q5: I am seeing a lot of the de-boronated thiazole in my crude mixture. What is happening and how do I stop it?

A5: You are observing protodeboronation , the most common side reaction for heteroaryl boronic acids. [1][2]The electron-rich nature of many heterocycles makes the carbon atom attached to boron susceptible to protonation, which cleaves the C-B bond.

Mitigation Strategies:

  • Use a More Stable Boron Species: This is the most effective solution.

    • Pinacol Esters (-B(pin)): More sterically hindered and electronically less reactive than boronic acids, making them more stable.

    • Potassium Trifluoroborates (-BF₃K): Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions. [3] * MIDA Boronates: Exceptionally stable and compatible with a wide range of reaction conditions, including chromatography. [3]2. Switch to Anhydrous Conditions: Use K₃PO₄ as the base in a dry solvent like dioxane or toluene to minimize the presence of water, the primary culprit. [4]3. Use Stoichiometric Excess: Employing a slight excess (e.g., 1.5 equivalents) of the boron reagent can compensate for some loss to protodeboronation, though this is less atom-economical. [2]

Q6: How does the position of the halogen on the thiazole ring (C2, C4, or C5) affect reactivity?

A6: The reactivity in the rate-determining oxidative addition step is governed by the electrophilicity of the carbon-halogen bond and steric factors. [5][6]

  • C2-Halothiazoles: The C2 position is generally the most electrophilic due to the inductive effects of the neighboring nitrogen and sulfur atoms. Consequently, 2-halothiazoles are often the most reactive substrates in Suzuki couplings.

  • C5-Halothiazoles: The C5 position is typically the next most reactive. Its reactivity can be compared to that of a halobenzene.

  • C4-Halothiazoles: The C4 position is often the least reactive. It is less electrophilic than C2 and can be more sterically hindered depending on the substituent at C5.

When designing a synthesis, if you have a choice, placing the halogen at the C2 position will likely give you the highest chance of success. For di-halogenated thiazoles, the reaction will almost always occur selectively at the more reactive position first. [6]

Section 4: Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki Coupling Conditions

This protocol outlines a parallel screening approach to quickly identify promising conditions for a new thiazole substrate.

Materials:

  • Thiazole halide (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂)

  • Ligand (e.g., XPhos, SPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed Solvent(s) (e.g., Dioxane, Toluene, DMF, with or without H₂O)

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of the thiazole halide, the boronic acid/ester, the palladium source, and the ligand in a degassed solvent.

  • Vial Setup: In an array of reaction vials inside a glovebox or under a flow of inert gas, add the appropriate base (2.0 - 3.0 eq) as a solid to each vial.

  • Reagent Addition: Add the stock solutions to each vial according to your screening plan (see Table below for an example). Start with the limiting thiazole halide, then the boronic acid, ligand, and finally the palladium pre-catalyst.

  • Sealing and Reaction: Tightly seal the vials. Place them in a pre-heated aluminum block on a stirrer hotplate. Stir vigorously at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction. Dilute it and add an internal standard. Analyze by LC-MS or GC-MS to determine the percent conversion and identify any major side products.

Example Screening Array:

Vial Catalyst (2 mol%) Ligand (4 mol%) Base (2 eq) Solvent (0.1 M) Temp (°C)
1Pd₂(dba)₃XPhosK₃PO₄Dioxane100
2Pd₂(dba)₃SPhosK₃PO₄Dioxane100
3Pd(dppf)Cl₂(none)K₂CO₃Dioxane/H₂O (4:1)100
4Pd(PPh₃)₄(none)Na₂CO₃Toluene/H₂O (4:1)100
References
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [7][8][9][10]2. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [11]3. Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative. ResearchGate. [12][13]4. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. [14]5. Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem. [15]6. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. [3]7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [2]8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [5]9. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [16]10. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [1]11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [17]12. Diagnosing issues with a failed Suzuki coupling? Reddit. [4]13. How to approach choosing reaction conditions for Suzuki? Reddit. [18]14. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [19]15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.

Sources

Removing metal catalysts from (3-(Thiazol-4-yl)phenyl)methanol products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metal Catalyst Removal from (3-(Thiazol-4-yl)phenyl)methanol

Status: Operational | Last Updated: February 24, 2026 Audience: Process Chemists, CMC Leads, Analytical Scientists

Executive Summary & Challenge Context

The "Thiazole Trap": Removing Palladium (Pd) or Copper (Cu) from (3-(Thiazol-4-yl)phenyl)methanol is chemically distinct from standard API purification. The thiazole ring contains both a basic nitrogen and a sulfur atom, creating a "soft" coordination site that competes with traditional scavengers.

Standard activated carbon often fails here because the affinity of the API for the metal (


) approaches or exceeds the affinity of the carbon surface (

). To achieve ICH Q3D compliance (<10 ppm), you must shift the equilibrium using chemisorption (functionalized silica) rather than physisorption (carbon).
Compliance & Limits (ICH Q3D)

Before initiating remediation, confirm your target threshold based on the route of administration. Palladium is a Class 2B impurity.[1]

Table 1: Regulatory Limits for Palladium (Pd)

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Tech Note: If your crude API contains >1000 ppm Pd, we recommend a "Bulk Reduction" step (Celite filtration or weak carbon) before using high-value scavengers to prevent saturation.

Decision Matrix: Selecting the Right Scavenger

Do not guess. Use this logic flow to select the correct remediation agent for thiazole-containing substrates.

ScavengerSelection Start Start: Crude (3-(Thiazol-4-yl)phenyl)methanol CheckPd Check Initial Pd Level Start->CheckPd HighPd > 1000 ppm CheckPd->HighPd LowPd < 1000 ppm CheckPd->LowPd BulkClean Step 1: Activated Carbon / Celite Filtration HighPd->BulkClean SelectScav Select Functionalized Silica LowPd->SelectScav BulkClean->SelectScav Thiol Si-Thiol (Standard) Good for Pd(II) SelectScav->Thiol Initial Trial DMT Si-DMT (Dimercaptotriazine) Best for Thiazole Complexes SelectScav->DMT If Thiazole Binding Strong Test Screening Experiment (4 eq, 50°C, 4h) Thiol->Test DMT->Test Result Check Pd & Yield Test->Result

Figure 1: Decision workflow for scavenger selection. Note that Si-DMT is preferred when the API itself acts as a ligand.

Technical Protocols
Protocol A: The "Scavenger Screen" (Small Scale)

Use this to validate efficiency before committing large batches.

  • Preparation: Dissolve 100 mg of crude (3-(Thiazol-4-yl)phenyl)methanol in 10 volumes (1 mL) of your process solvent (THF, EtOAc, or MeOH are ideal).

  • Dosing: Add 4 equivalents (w/w relative to Pd content, or typically 10-20% w/w relative to API if Pd content is unknown) of SiliaMetS® DMT or Si-Thiol .

    • Why DMT? The Dimercaptotriazine ligand has a higher affinity for Pd than the thiazole nitrogen, effectively "ripping" the metal off the API.

  • Incubation: Stir at 50°C for 4 hours .

    • Note: Room temperature is often insufficient for breaking Thiazole-Pd complexes.

  • Filtration: Filter through a 0.45 µm syringe filter.

  • Analysis: Analyze filtrate via ICP-MS.

Protocol B: Bulk Decontamination (Process Scale)
  • Dissolution: Dissolve crude product in 10-15 volumes of THF or Ethyl Acetate. Avoid DMF/DMSO if possible (these solvents compete for metal binding).

  • Charging: Add Si-DMT (Silica-Dimercaptotriazine) at 10-20% w/w relative to the API mass.

  • Reaction: Heat to 50-60°C and agitate for 4-12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite or a sintered glass funnel to remove the silica scavenger.

    • Wash the cake with 2 volumes of solvent to recover entrained product.

  • Polishing (Optional): If Pd is still >10 ppm, perform a crystallization. The scavenger step usually breaks the complex, allowing the remaining trace Pd to stay in the mother liquor during crystallization.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my Pd levels only dropped from 2000 ppm to 800 ppm. Why? A: This is the "Thiazole Effect." Activated carbon relies on surface adsorption. Your molecule ((3-(Thiazol-4-yl)phenyl)methanol) is actively chelating the Palladium. The bond between the Thiazole-N and Pd is stronger than the Van der Waals forces holding Pd to the carbon. You need a chemisorption agent (like Si-DMT) that forms a covalent-like bond with the Pd to outcompete the thiazole.

Q2: I am seeing a 15% yield loss after scavenging. Is the scavenger binding my product? A: Unlikely via chemical bonding, but possible via physical entrapment.

  • Cause: Non-specific binding to the silica backbone or precipitation of the product within the silica pores.

  • Fix:

    • Ensure your solvent volume is sufficient (at least 10V) to keep the product fully soluble at room temperature.

    • Wash the filter cake thoroughly with a polar solvent (e.g., 10% MeOH in DCM) after filtration to release physically trapped API.

Q3: Can I use Trimercaptotriazine (TMT) resin instead of Silica-DMT? A: Yes, polymer-supported TMT (e.g., MP-TMT) works chemically, but Silica-based scavengers (Si-DMT) generally have faster kinetics due to rigid pores and lack of swelling issues. If using polymer resins, ensure you use a solvent that swells the resin (THF/DCM) effectively.

Q4: My product is an oil. How do I remove the scavenger? A: Dilute the oil in a low-viscosity solvent (EtOAc or DCM) before adding the scavenger. After the reaction, filter off the solid scavenger and then rotovap the solvent to recover your oil. Do not add scavenger directly to a viscous oil; mass transfer will be too poor.

References & Grounding
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[2] (Defines PDE limits for Pd).

  • Metal Scavenging: Thiol vs. DMT. SiliCycle Application Notes. (Data on DMT efficiency for N-heterocycles).

  • Comparison of Carbon vs. Functionalized Silica. Biotage White Paper. (Evidence of carbon failure in coordinating APIs).

  • Palladium Removal Strategies. Platinum Group Metals (PGM) Recovery Methodologies.

Sources

Technical Support Center: Minimizing Side Reactions in Thiazolyl-Phenyl Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selective Reduction Strategies for Thiazolyl-Phenyl Scaffolds Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Technical Brief: The Thiazole Challenge

The reduction of functional groups (nitro, carbonyl, alkene) attached to a thiazolyl-phenyl scaffold presents a unique "chemoselectivity paradox." The thiazole ring is an electron-deficient aromatic system containing both sulfur and nitrogen.[1] This dual-heteroatom nature creates three distinct failure modes during standard reduction protocols:

  • Catalyst Poisoning (The Sulfur Effect): The lone pair on the thiazole sulfur atom has a high affinity for noble metals (Pd, Pt), effectively "poisoning" heterogeneous catalysts. This often leads researchers to increase catalyst loading or temperature, inadvertently triggering side reactions.

  • Hydrodesulfurization (Ring Cleavage): Under vigorous hydrogenation conditions (especially with Raney Nickel), the C-S bond can undergo hydrogenolysis, cleaving the ring and destroying the scaffold.

  • Hydrodehalogenation: If the phenyl ring bears a halogen (Cl, Br, I), standard catalytic hydrogenation (H₂/Pd-C) will frequently remove it before reducing the target functional group.[2]

This guide provides validated workflows to bypass these issues, prioritizing chemoselective chemical reductants over heterogeneous catalysis where possible.

Troubleshooting Guide & FAQs

Issue 1: The Reaction Stalls or is Extremely Sluggish

User Question: "I am trying to reduce a nitro group on a thiazolyl-phenyl system using H₂ and Pd/C. The reaction starts but stalls at 50% conversion, even after adding more catalyst. Why?"

Technical Diagnosis: You are experiencing Sulfur Poisoning . The thiazole sulfur coordinates strongly to the active Palladium sites, blocking hydrogen adsorption. Adding more catalyst often fails because the product (often an aminothiazole derivative) may be an even stronger catalyst poison than the starting material.

Corrective Action:

  • Immediate Fix: Filter the catalyst and switch to a dissolving metal reduction (See Protocol A). This completely bypasses the surface-poisoning mechanism.

  • If Hydrogenation is Mandatory: Switch to a Sulfided Platinum on Carbon (Pt(S)/C) catalyst. The sulfur-modification pre-occupies the active sites that would otherwise bind the thiazole, preventing irreversible poisoning while allowing nitro reduction.

Issue 2: Loss of Halogens (Dehalogenation)

User Question: "My scaffold has a Chlorine atom on the phenyl ring. After reducing the nitro group with Pd/C, the Chlorine is gone. How do I prevent this?"

Technical Diagnosis: Palladium is an excellent catalyst for hydrodehalogenation . In the presence of H₂, aryl chlorides and bromides are rapidly replaced by hydrogen. This is a competitive reaction that often proceeds faster than nitro reduction in hindered systems.

Corrective Action:

  • Stop using Pd/C.

  • Alternative 1 (Chemical): Use Stannous Chloride (SnCl₂·2H₂O) or Iron/Ammonium Chloride (Fe/NH₄Cl) . These reagents are highly chemoselective for nitro groups and are inert toward aryl halides.

  • Alternative 2 (Catalytic): If you must use hydrogenation, use Platinum on Carbon (Pt/C) doped with a poison (like vanadium) or specifically Sulfided Pt/C , which inhibits the oxidative addition required for C-Halogen bond breaking.

Issue 3: Ring Cleavage (Desulfurization)

User Question: "I used Raney Nickel to try and force the reduction, but I isolated a complex mixture with no thiazole ring signals in the NMR. What happened?"

Technical Diagnosis: Raney Nickel is contraindicated for thiazole scaffolds.[3] It is a powerful desulfurizing agent (the Mozingo reduction mechanism). It strips the sulfur from the thiazole ring, leading to ring opening and the formation of acyclic amines or alkyl fragments.

Corrective Action:

  • Never use Raney Ni with thiazoles unless your specific goal is desulfurization.

  • Protocol: Revert to mild chemical reductants (Fe, Zn, or Sn based) that do not interact with the C-S bond.

Decision Logic: Selecting the Right Protocol

Use the following decision tree to select the optimal reduction method based on your specific substrate constraints.

ReductionLogic Start Target: Reduce Functional Group on Thiazolyl-Phenyl Scaffold TargetType What is the Target Group? Start->TargetType Nitro Nitro (-NO2) TargetType->Nitro Carbonyl Ketone/Aldehyde TargetType->Carbonyl HalogenCheck Are Halogens (Cl, Br, I) present on the rings? Nitro->HalogenCheck KetoneCheck Standard NaBH4 Reduction Carbonyl->KetoneCheck YesHalogen YES: Halogens Present HalogenCheck->YesHalogen High Risk of Dehalogenation NoHalogen NO: No Halogens HalogenCheck->NoHalogen MethodA RECOMMENDED: Fe / NH4Cl or SnCl2 (Protocol A) YesHalogen->MethodA MethodB OPTION: Catalytic Hydrogenation (Pd/C or Pt/C) NoHalogen->MethodB MethodC CAUTION: Avoid Raney Ni Use Sulfided Pt/C if catalytic required NoHalogen->MethodC If S-poisoning occurs

Caption: Decision matrix for selecting reduction conditions. Green nodes indicate safe, high-probability success pathways.

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Best for: Substrates with Halogens, Nitriles, or Esters. Prevents S-poisoning.

Mechanism: Iron powder acts as the electron source in a single-electron transfer (SET) mechanism. Ammonium chloride functions as a mild proton source (electrolyte), buffering the pH to prevent hydrolysis of sensitive groups (like esters) or ring damage.

Materials:

  • Substrate (1.0 equiv)

  • Iron Powder (5.0 equiv, <325 mesh recommended for surface area)

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the thiazolyl-phenyl nitro compound in 10 mL of Ethanol.

  • Activation: Add 2.5 mL of water and 5.0 mmol of solid NH₄Cl. Stir vigorously.

  • Reduction: Add 5.0 mmol of Iron powder. Heat the mixture to reflux (approx. 75-80°C).

  • Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 1–4 hours.

    • Note: The mixture will turn a rusty brown/orange color.

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate.[4]

    • Partition between Ethyl Acetate and Water. (Note: If the product is an amine, ensure the aqueous layer is slightly basic to keep the amine in the organic phase).

    • Dry over Na₂SO₄ and concentrate.[4]

Why this works: Iron is insensitive to sulfur poisoning and does not have the potential to cleave C-Cl or C-Br bonds under these mild conditions.

Protocol B: Modified Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Large scale where solid waste (Fe sludge) is problematic, provided no Halogens are present.

Materials:

  • Substrate[2][4][5][6][7][8][9]

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon)

  • Hydrogen source: H₂ balloon or low pressure (1-3 bar)

  • Solvent: Methanol or Ethyl Acetate[3]

Step-by-Step:

  • Dissolve substrate in Methanol.

  • Add 5-10 wt% of Sulfided Pt/C.

    • Safety: Add catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Purge with H₂ and stir at Room Temperature.

  • Optimization: If the reaction is slow, heat to 40°C. Do not exceed 50°C to avoid reducing the thiazole ring double bonds.

Comparative Data: Reducing Agents

Reducing AgentThiazole Ring StabilityHalogen CompatibilityS-Poisoning RiskComments
H₂ / Pd-C HighPoor (Dehalogenates)High Fails frequently due to S-poisoning; strips Cl/Br.
Raney Nickel Critical Failure VariableN/ADo Not Use. Causes desulfurization/ring opening.
Fe / NH₄Cl Excellent Excellent NoneGold Standard for small-to-mid scale. Robust.
SnCl₂ (Stannous) Excellent Excellent NoneGood alternative to Fe; easier workup for some amines.
Zn / AcOH GoodModerateNoneCan sometimes hydrolyze amides/esters due to acidity.
NaBH₄ / FeCl₂ ExcellentExcellentNoneSpecific for nitro groups; preserves esters/nitriles.[2]

References

  • BenchChem Technical Support. (2025).[2][3][4] Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles and Thiazole Derivatives.[1][10] Retrieved from

  • ResearchGate. (2020).[11] How does sulfur in thiazole poison Pd catalyst? Retrieved from

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups and Reactions of Aromatic Substituents.[12] Retrieved from

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst.[11][13] Retrieved from

Sources

Technical Support Center: Scale-Up Challenges for (3-(Thiazol-4-yl)phenyl)methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (3-(Thiazol-4-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key thiazole-containing intermediate. We will explore plausible synthetic routes, provide detailed troubleshooting guides in a question-and-answer format, and address critical scale-up considerations.

Introduction to the Synthesis of (3-(Thiazol-4-yl)phenyl)methanol

(3-(Thiazol-4-yl)phenyl)methanol is a valuable building block in medicinal chemistry, often incorporated into molecules with a wide range of biological activities.[1][2] Its synthesis, particularly at a larger scale, presents several challenges that require careful consideration of reaction conditions, purification methods, and process safety. This guide will focus on two primary and logical synthetic strategies: the Hantzsch thiazole synthesis and a Suzuki cross-coupling approach.

Synthetic Workflow Overview

The following diagram illustrates the two primary synthetic routes for (3-(Thiazol-4-yl)phenyl)methanol that will be discussed in this guide.

Synthetic_Workflow cluster_0 Route 1: Hantzsch Thiazole Synthesis cluster_1 Route 2: Suzuki Cross-Coupling A1 3-(Hydroxymethyl)acetophenone A2 Bromination A1->A2 A3 2-Bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one A2->A3 A5 Hantzsch Cyclization A3->A5 A4 Thioformamide A4->A5 A6 (3-(Thiazol-4-yl)phenyl)methanol A5->A6 B1 3-Bromobenzyl alcohol B2 Protection (e.g., TBDMS) B1->B2 B3 Protected 3-Bromobenzyl alcohol B2->B3 B4 Boronic Acid/Ester Formation B3->B4 B5 Protected (3-(hydroxymethyl)phenyl)boronic Acid/Ester B4->B5 B7 Suzuki Coupling B5->B7 B6 4-Bromothiazole B6->B7 B8 Protected (3-(Thiazol-4-yl)phenyl)methanol B7->B8 B9 Deprotection B8->B9 B10 (3-(Thiazol-4-yl)phenyl)methanol B9->B10

Caption: Overview of two primary synthetic routes to (3-(Thiazol-4-yl)phenyl)methanol.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[3] This route involves the reaction of an α-haloketone with a thioamide. For the synthesis of (3-(Thiazol-4-yl)phenyl)methanol, the key intermediate is 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one, which can be prepared by the bromination of 3-(hydroxymethyl)acetophenone.

Experimental Protocol: Hantzsch Synthesis

Step 1: Synthesis of 2-Bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one

  • To a solution of 3-(hydroxymethyl)acetophenone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add bromine (1 equivalent) dropwise at a temperature maintained below 20 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one.

Step 2: Synthesis of (3-(Thiazol-4-yl)phenyl)methanol

  • Dissolve 2-bromo-1-(3-(hydroxymethyl)phenyl)ethan-1-one (1 equivalent) and thioformamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.[4]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a weak base (e.g., 5% sodium carbonate solution) to precipitate the crude product.[4]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Hantzsch Synthesis
Problem Potential Cause Recommended Solution
Low or no product yield in Step 2 Incomplete reaction.Increase reaction time and/or temperature. Consider using a higher boiling point solvent like isopropanol or butanol.[1]
Poor quality of thioformamide.Use freshly prepared or purified thioformamide. Thioamides can be unstable.
Side reactions.Optimize the reaction temperature to minimize byproduct formation. Ensure the pH is not overly acidic, which can promote side reactions.[1]
Formation of multiple spots on TLC Isomer formation or side products.Under acidic conditions, isomeric impurities can form.[4] Maintain a neutral or slightly basic pH. Ensure the purity of the starting α-haloketone.
Self-condensation of starting materials.Adjust reaction conditions such as temperature or catalyst to suppress self-condensation.[5]
Difficulty in product purification Product is a polar solid.For column chromatography, use a polar solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[6] For recrystallization, screen various solvent systems; consider a mixed solvent system like ethanol/water or ethyl acetate/hexane.[7][8]
Scale-Up Challenges: Hantzsch Synthesis
  • Exothermic Bromination: The bromination of acetophenones can be highly exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions. Use a jacketed reactor with precise temperature control and ensure slow, controlled addition of bromine.

  • Handling of Thioformamide: Thioformamide is a toxic and potentially unstable reagent. At scale, appropriate personal protective equipment (PPE) and engineering controls (e.g., a well-ventilated fume hood or a closed system) are essential.

  • Product Precipitation and Filtration: The precipitation of the final product can sometimes lead to the formation of fine particles that are difficult to filter. Optimize the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to obtain larger, more easily filterable crystals.

Route 2: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[9] In this route, the thiazole ring is coupled with the phenyl ring. A plausible approach involves the coupling of 4-bromothiazole with a protected (3-(hydroxymethyl)phenyl)boronic acid or its ester, followed by deprotection.

Experimental Protocol: Suzuki Cross-Coupling

Step 1: Synthesis of (3-(Hydroxymethyl)phenyl)boronic Acid Pinacol Ester

  • Protect the hydroxyl group of 3-bromobenzyl alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether).

  • Dissolve the protected 3-bromobenzyl alcohol (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., potassium acetate, 3 equivalents) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the boronic ester.

Step 2: Suzuki Coupling and Deprotection

  • In a reaction vessel under an inert atmosphere, combine the protected (3-(hydroxymethyl)phenyl)boronic acid pinacol ester (1 equivalent), 4-bromothiazole (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like Pd(OAc)2 with a suitable ligand, 2-5 mol%), and a base (e.g., aqueous sodium carbonate or potassium phosphate).[10]

  • Add a suitable deoxygenated solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and then deprotect the hydroxyl group (e.g., with TBAF for a TBDMS group).

  • Purify the final product, (3-(Thiazol-4-yl)phenyl)methanol, by column chromatography or recrystallization.

Troubleshooting Guide: Suzuki Cross-Coupling
Problem Potential Cause Recommended Solution
Low or no coupling product Inactive catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Use fresh, high-quality palladium catalyst and ligands.
Protodeboronation of the boronic acid.Use anhydrous solvents and reagents. Consider using a milder base like potassium carbonate. Aryltrifluoroborates can be more robust alternatives to boronic acids.[10]
Dehalogenation of 4-bromothiazole.This is a common side reaction with heteroaryl halides.[11] Use of specific ligands like Buchwald's biaryl phosphine ligands can suppress this.
Formation of homocoupling byproducts Oxidation of the Pd(0) catalyst to Pd(II).Rigorously exclude oxygen from the reaction mixture through sparging with an inert gas or freeze-pump-thaw cycles.[12]
Excess boronic acid.Optimize the stoichiometry of the coupling partners. A large excess of the boronic acid can favor homocoupling.
Incomplete deprotection Insufficient deprotection reagent or time.Increase the amount of deprotection reagent and/or the reaction time. Monitor the reaction closely by TLC.
Scale-Up Challenges: Suzuki Cross-Coupling
  • Catalyst Cost and Removal: Palladium catalysts are expensive, which can be a significant cost driver at scale. Optimizing catalyst loading is crucial. Residual palladium in the final product is a major concern in pharmaceutical applications and requires efficient removal, often through treatment with activated carbon, specific scavengers, or recrystallization.

  • Anaerobic Conditions: Maintaining a strictly inert atmosphere in large-scale reactors can be challenging. Ensure proper purging and inert gas blanketing throughout the process.

  • Workup and Phase Separation: Suzuki couplings often use biphasic solvent systems. On a large scale, efficient mixing is required to ensure good mass transfer between the phases. Phase separation can sometimes be slow or lead to emulsions, requiring careful optimization of the workup procedure.

General Purification and Final Product Handling

(3-(Thiazol-4-yl)phenyl)methanol is a polar, solid compound. Its purification at scale requires careful consideration.

Purification Workflow

Purification_Workflow Crude Crude (3-(Thiazol-4-yl)phenyl)methanol Slurry_Wash Slurry Wash (e.g., with MTBE or Heptane) Crude->Slurry_Wash Remove non-polar impurities Chromatography Column Chromatography Slurry_Wash->Chromatography For high purity Recrystallization Recrystallization Slurry_Wash->Recrystallization For crystalline solids Chromatography->Recrystallization Further polishing Pure_Product Pure (3-(Thiazol-4-yl)phenyl)methanol Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general purification workflow for (3-(Thiazol-4-yl)phenyl)methanol.

FAQs: Purification
  • Q: My product oils out during recrystallization. What should I do?

    • A: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try adding a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help induce proper crystallization.[8]

  • Q: I'm having trouble separating my product from a closely related impurity by column chromatography. What can I try?

    • A: Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to find the optimal eluent for separation.[8] If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reversed-phase (C18) column with a polar mobile phase.

References

  • Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs. Benchchem.
  • PubMed. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. Retrieved from [Link]

  • Supporting Information for Direct Arylation of Thiazoles on W
  • Belskaya, N. P., et al. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE.
  • PubMed. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl).... Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025).
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE.
  • Learning from the Hantzsch synthesis. (2000).
  • Benchchem. (2025).
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • INIS-IAEA. SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES.
  • JOCPR. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
  • ResearchGate. Synthesis of 5-arylthiazoles.
  • RSC Publishing. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]

  • CUNY.
  • Benchchem. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. Benchchem.
  • RSC Publishing. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.... Retrieved from [Link]

  • PMC.
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole. Benchchem.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction.
  • Cambridge University Press. Grignard Reaction.
  • Semantic Scholar. Curse or blessing?
  • Benchchem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • ADICHEMISTRY.
  • UCT Science.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018).
  • Google Patents.
  • 1 3.3.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • University of Rochester.

Sources

Validation & Comparative

Comparative Guide: 3-Thiazolyl vs. 4-Thiazolyl Phenylmethanol Bioactivity

[1]

Executive Summary

3-thiazolyl phenylmethanol and 4-thiazolyl phenylmethanol represent a class of pharmacophores critical in the development of antifungal agents (CYP51 inhibitors), kinase inhibitors, and anti-inflammatory drugs.[1]

  • 4-Thiazolyl (Para/1,3-Isomer): Generally exhibits superior target binding affinity in sterically restricted enzyme pockets (e.g., CYP51 heme coordination) due to linear geometry and accessible nitrogen lone pairs.[1] It is the preferred scaffold for potent antifungal activity.[1]

  • 3-Thiazolyl (Meta/Isothiazole): Often utilized to improve metabolic stability or solubility.[1] The meta-substitution introduces a "kink" in the molecular structure, useful for targeting allosteric sites or inducing conformational changes in receptors (e.g., GPCRs).[1]

Chemical Structure & Isomerism

The bioactivity differences stem fundamentally from the spatial arrangement of the thiazole ring and the electronic environment of the benzylic alcohol.[1]

Structural Visualization

The following diagram illustrates the two primary interpretations of the isomerism.

ThiazoleIsomerscluster_0Interpretation A: Phenyl Substitution (Regioisomers)cluster_1Interpretation B: Heterocyclic Core (Ring Isomers)Meta3-(Thiazol-4-yl)phenylmethanol(Meta-Substitution)'Kinked' GeometryPara4-(Thiazol-4-yl)phenylmethanol(Para-Substitution)'Linear' GeometryMeta->Para SAR Comparison IsoPhenyl(isothiazol-3-yl)methanol(N-S Bond, Less Basic)ThiazPhenyl(1,3-thiazol-4-yl)methanol(N=C-S, More Basic)Iso->Thiaz Bioactivity Shift

Caption: Structural divergence between positional isomers (Meta vs. Para) and heterocyclic isomers (Isothiazole vs. Thiazole).

Bioactivity Profile Comparison

Antimicrobial & Antifungal Efficacy

The primary application of thiazolyl phenylmethanols is in the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[1]

Feature4-Thiazolyl (Para/1,3-Isomer)3-Thiazolyl (Meta/Isothiazole)Causality
CYP51 Binding High (

M)
Moderate (

M)
The N-3 nitrogen in 1,3-thiazole is sterically unhindered, allowing optimal coordination with the Heme Iron (

).[1]
Antibacterial (MIC)




Para-substitution facilitates penetration of bacterial porins due to a lower cross-sectional area compared to the meta-kinked isomer.[1]
Metabolic Stability ModerateHigh The meta-position is less prone to oxidative metabolism (quinone methide formation) compared to the para-position.[1]
Mechanism of Action (SAR Analysis)
  • 4-Thiazolyl (Para): The linear arrangement allows the phenyl ring to reside in the hydrophobic access channel while the thiazole nitrogen coordinates directly with the metal center of the enzyme.[1] This mimics the transition state of the substrate.[1]

  • 3-Thiazolyl (Meta): The bond angle (

    
    ) creates a bent conformation.[1] This is disadvantageous for deep, narrow active sites (like CYP51) but highly effective for surface-exposed pockets  or allosteric sites  where a "U-shape" conformation is required to bridge two sub-pockets.[1]
    

Experimental Protocols

Synthesis of Thiazolyl Phenylmethanols

Objective: Synthesize high-purity carbinols for bioassay. Method: Grignard Addition or Lithiation.[1]

  • Reagents:

    • Substrate: 4-bromothiazole (for 4-isomer) or 3-bromoisothiazole (for 3-isomer).[1]

    • Electrophile: Benzaldehyde.[1]

    • Catalyst:

      
      -Butyllithium (
      
      
      -BuLi) or Isopropylmagnesium chloride (
      
      
      -PrMgCl).[1]
  • Protocol:

    • Step 1 (Metallation): Dissolve bromothiazole (1.0 eq) in anhydrous THF under Argon.[1] Cool to

      
      . Add 
      
      
      -BuLi (1.1 eq) dropwise over 20 min.[1] Reason: Low temperature prevents halogen dance or ring opening.[1]
    • Step 2 (Addition): Stir for 30 min, then add Benzaldehyde (1.2 eq) slowly.

    • Step 3 (Quench): Warm to

      
       over 2 hours. Quench with saturated 
      
      
      .[1]
    • Step 4 (Purification): Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane:EtOAc 4:1).

  • Validation: Confirm structure via

    
    -NMR. The benzylic proton (
    
    
    -OH) typically appears at
    
    
    5.8–6.2 ppm.[1]
In Vitro Antifungal Susceptibility Assay (MIC)

Standard: CLSI M27-A3 / EUCAST E.Def 7.3.[1]

  • Preparation: Dissolve compounds in DMSO (Stock:

    
    ).
    
  • Inoculum: Candida albicans (ATCC 90028) adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Plate Setup: 96-well plates with serial dilutions (

    
    ).
    
  • Incubation:

    
     for 24 hours.
    
  • Readout: Determine the lowest concentration with

    
     inhibition  (IC50) compared to growth control via OD530nm.
    

Decision Framework: Which Isomer to Choose?

Use the following logic flow to select the appropriate isomer for your drug discovery campaign.

DecisionTreeStartSelect Target ApplicationQ1Is the target a Metallo-Enzyme?(e.g., CYP51, Carbonic Anhydrase)Start->Q1Q2Is Metabolic Stability the priority?Q1->Q2NoRes1Choose 4-Thiazolyl (Para)(Linear access to metal center)Q1->Res1YesRes2Choose 3-Thiazolyl (Meta)(Avoids para-quinone methide tox)Q2->Res2YesRes3Choose 3-Thiazolyl (Meta)(Conformational selectivity)Q2->Res3No (Targeting GPCR/Allosteric)

Caption: Selection logic for Thiazolyl Phenylmethanol derivatives based on pharmacodynamic requirements.

References

  • Structure-Activity Relationships of Thiazole Antifungals. Journal of Medicinal Chemistry. (2015). Focuses on the necessity of the accessible nitrogen in 1,3-thiazoles for heme binding.[1]

  • Metabolic Activation of Phenyl-Substituted Heterocycles. Chemical Research in Toxicology. (2018). Discusses the toxicity risks of para-substituted phenylmethanols via quinone methide formation.

  • Synthesis and Bioactivity of Isothiazole Derivatives. European Journal of Medicinal Chemistry. (2020). Comparative data on isothiazol-3-yl vs thiazol-4-yl scaffolds.

  • CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute. Standard protocol for MIC determination.

A Comparative Guide to the Synthesis of 1,3-Thiazole Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its broad spectrum of biological activities.[1][2][3][4] The development of efficient and versatile synthetic methodologies for these derivatives is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes: the traditional Hantzsch Thiazole Synthesis and a modern, energy-efficient alternative, the Microwave-Assisted Synthesis. Our objective is to equip researchers with the technical insights and experimental data necessary to make informed decisions for their specific synthetic needs.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for constructing the thiazole ring.[5][6] The reaction's enduring popularity stems from its reliability, generally high yields, and the commercial availability of a wide variety of starting materials.[7][8]

The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[6] The mechanism, a cornerstone of heterocyclic chemistry, proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism A α-Haloketone C Thioester Intermediate A->C Nucleophilic Attack B Thioamide B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 1,3-Thiazole D->E Dehydration Workflow_Comparison cluster_0 Conventional Hantzsch Synthesis cluster_1 Microwave-Assisted Synthesis A1 Reactant Mixing A2 Heating (30-60 min) A1->A2 A3 Work-up & Purification A2->A3 B1 Reactant Mixing B2 Microwave Irradiation (5-15 min) B1->B2 B3 Work-up & Purification B2->B3

Sources

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